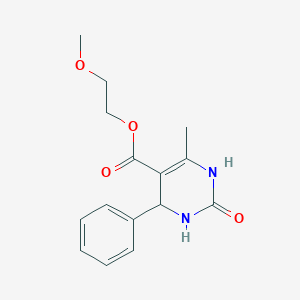
2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula of this compound is C16H20N2O4 with a molecular weight of approximately 304.35 g/mol. The compound features a tetrahydropyrimidine core which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea. Variations in substituents can lead to different biological activities. For example, the introduction of various phenyl groups can modulate the compound's efficacy against specific biological targets.
Biological Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit a range of biological activities including:
- Antiviral Activity : Some studies have reported that pyrimidine derivatives can inhibit HIV integrase activity. For instance, compounds similar to 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl have shown promising results in inhibiting strand transfer reactions in vitro with IC50 values around 0.65 µM .
- Antimicrobial Properties : Certain derivatives have demonstrated antibacterial and antitubercular activities. For example, modifications to the pyrimidine structure have yielded compounds that effectively inhibit bacterial growth .
- Anticancer Potential : Investigations into the cytotoxic effects of these compounds on various cancer cell lines have indicated potential for use in cancer therapy. The mechanism often involves interference with DNA replication or apoptosis induction .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on HIV Integrase Inhibition : A study synthesized N-(4-fluorophenyl)-6-methyl derivatives and evaluated their inhibitory activity against HIV integrase. The most active compound exhibited significant inhibition at low concentrations .
- Antimicrobial Evaluation : Research conducted on ethyl derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance potency .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) indicated that certain tetrahydropyrimidine derivatives could significantly reduce cell proliferation and induce apoptosis .
Table 1: Biological Activities of Tetrahydropyrimidine Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HIV Integrase Inhibitor | 0.65 | |
| Compound B | Antibacterial | Not specified | |
| Compound C | Cytotoxic (A431 Cells) | Not specified |
Table 2: Synthesis Conditions for Tetrahydropyrimidines
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Biginelli Reaction | Ethanol, 60°C for 48 hours | 84 |
| Microwave-Assisted | TBA-Water (1:1), 70°C for 15 min | Not specified |
Propiedades
IUPAC Name |
2-methoxyethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-12(14(18)21-9-8-20-2)13(17-15(19)16-10)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLWLOXHBFFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














